Cas no 80030-25-7 (1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate)

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is a protected carbohydrate derivative widely used in synthetic organic chemistry. Its key structural features include two benzylidene acetal groups, which provide selective protection for hydroxyl functionalities, enhancing stability and reactivity control in multi-step syntheses. The compound serves as a versatile intermediate in the preparation of chiral building blocks, nucleosides, and other bioactive molecules. Its rigid bicyclic structure facilitates stereoselective transformations, making it valuable for asymmetric synthesis. The hydrate form ensures improved handling and storage stability. Researchers favor this compound for its predictable reactivity and compatibility with a range of reagents, supporting applications in pharmaceutical and fine chemical development.
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate structure
80030-25-7 structure
Product Name:1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
CAS No:80030-25-7
MF:C20H20O7
MW:372.368606567383
CID:1062233
PubChem ID:11068713
Update Time:2025-06-08

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate Chemical and Physical Properties

Names and Identifiers

    • 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
    • 80030-25-7
    • (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
    • DTXSID70454076
    • [1(R),4(R)]-5-Hydroxy-1,3:4,6-bis-O-(phenylmethylene)-beta-L-sorbofuranose
    • A-L-Sorbofuranose
    • [1(R),4(R)]-5-C-Hydroxy-1,3:4,6-bis-O-(phenylmethylene)-
    • Inchi: 1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
    • InChI Key: WUBQHQQOSOSTHS-RWVLGTNRSA-N
    • SMILES: O1[C@]2(COC(C3C=CC=CC=3)O[C@H]2[C@H]2[C@@]1(COC(C1C=CC=CC=1)O2)O)O

Computed Properties

  • Exact Mass: 372.12090297g/mol
  • Monoisotopic Mass: 372.12090297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 606.4±55.0 °C at 760 mmHg
  • Flash Point: 224.3±10.2 °C

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate Security Information

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D417850-50mg
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
80030-25-7
50mg
$ 190.00 2023-09-07
TRC
D417850-500mg
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
80030-25-7
500mg
$ 1499.00 2023-09-07

Additional information on 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate

Introduction to 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate (CAS No. 80030-25-7) and Its Emerging Applications in Chemical Biology

The compound 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate (CAS No. 80030-25-7) represents a significant advancement in the field of glycoscience and synthetic chemistry. This derivative of D-threo-hexodiulose is characterized by its distinctive benzylidene acetal groups, which confer unique chemical and biological properties. As research in chemical biology progresses, such compounds are gaining prominence due to their utility as chiral building blocks, carbohydrate mimetics, and probes for enzyme mechanism studies.

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is particularly noteworthy for its role in the synthesis of complex glycosides and its potential applications in drug discovery. The benzylidene protection strategy enhances the stability of the sugar core, allowing for selective modifications and functionalizations. This has made it a valuable intermediate in the construction of novel glycosaminoglycan analogs, which are being explored for their therapeutic potential in inflammation and cancer metabolism.

Recent studies have highlighted the compound's utility in developing carbohydrate-based inhibitors targeting key enzymes involved in glycosylation pathways. For instance, researchers have leveraged its rigid structure to design potent inhibitors of β-galactosidases and α-mannosidases. These enzymes play critical roles in cellular processes such as protein folding and signal transduction, making them attractive targets for therapeutic intervention. The benzylidene groups provide a scaffold for fine-tuning binding interactions with enzyme active sites, thereby enabling the development of high-affinity inhibitors.

The hydrate form of 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose further enhances its solubility and reactivity under mild conditions. This has opened new avenues for synthetic chemistry applications, particularly in automated parallel synthesis and high-throughput screening campaigns. The compound's compatibility with various coupling reagents and protecting group strategies makes it an indispensable tool for medicinal chemists seeking to develop novel carbohydrate-based therapeutics.

In addition to its enzymatic applications, 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate has been investigated as a precursor for glycoside-based materials with specialized functions. For example, researchers have explored its incorporation into hydrogels and polymers designed for biomedical applications. These materials exhibit tunable mechanical properties and biodegradability, making them suitable for drug delivery systems and tissue engineering scaffolds.

The growing interest in 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is also driven by its potential as a diagnostic tool. Carbohydrate-based probes are increasingly being used to study carbohydrate-protein interactions in biological systems. By employing this compound as a ligand or substrate mimic, researchers can gain insights into the structural and functional roles of carbohydrates in disease pathogenesis. This has particular relevance in fields such as glycobiology and metabolic diseases research.

From a synthetic perspective, 1,3,4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate serves as a versatile platform for exploring new synthetic methodologies. Its well-defined stereochemistry allows chemists to introduce diverse functional groups while maintaining regioselectivity. This has led to innovative approaches in constructing polysaccharide mimics and exploring their biological activities. Such efforts are crucial for understanding the structural basis of carbohydrate recognition events in nature.

The compound's stability under various reaction conditions has also made it a preferred choice for long-term storage and transport. This reliability is essential for collaborative research projects where consistency across different laboratories is paramount. Furthermore, 1,3,4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate's compatibility with spectroscopic techniques such as NMR and mass spectrometry facilitates structural elucidation without compromising sample integrity.

Looking ahead, 1,3,4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate is poised to play an even more significant role in chemical biology research as new methodologies emerge. Advances in computational chemistry and machine learning are expected to accelerate the design of novel carbohydrate derivatives based on this scaffold. These computational tools can predict binding affinities、reactivity profiles,and biological activities,thereby streamlining the discovery process.

In conclusion,the multifaceted utility of 1,3:4,6—Di—O—benzylidene—D��threo—2,5—hexodiulose Hydrate (CAS No.80030—25—7) underscores its importance as a cornerstone compound in glycoscience。Its contributions to drug discovery、biomedical materials,and diagnostic applications highlight the growing relevance of carbohydrates in modern science。As research continues to uncover new possibilities,this compound will undoubtedly remain at the forefront of innovation。

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